1,3-Dichloroisoquinolin-5-amine

HCV NS5A inhibitor Antiviral synthesis Patent intermediate

Dihalogenated isoquinoline with two reactive C–Cl bonds and a 5-NH₂ handle, enabling regioselective sequential functionalization (C-1 Pd-catalyzed cross-coupling, C-3 nucleophilic displacement) as validated by Bristol-Myers Squibb HCV NS5A inhibitor patents. Ideal for kinase-focused library synthesis (ROCK hinge-region) and scaffold diversification. High-purity (≥98%) analytical reference standard for regioisomer differentiation (4-amine, 7-chloro). Choose this building block to reproduce patent-defined pharmacophore geometry and ensure synthetic reproducibility.

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
CAS No. 58142-96-4
Cat. No. B1628795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloroisoquinolin-5-amine
CAS58142-96-4
Molecular FormulaC9H6Cl2N2
Molecular Weight213.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C(C=C2C(=C1)N)Cl)Cl
InChIInChI=1S/C9H6Cl2N2/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H,12H2
InChIKeyIQDDSRIIBRSGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloroisoquinolin-5-amine (CAS 58142-96-4) – Core Identity and Scaffold Positioning


1,3-Dichloroisoquinolin-5-amine is a dihalogenated isoquinoline bearing a primary amine at the 5-position of the bicyclic framework. It is defined by the simultaneous presence of two reactive C–Cl bonds at the 1- and 3-positions alongside a nucleophilic –NH₂ handle, a substitution pattern that makes it a versatile synthetic intermediate for the construction of more elaborate isoquinoline-containing pharmacophores [1]. The compound has been explicitly listed as a key building block in the Bristol-Myers Squibb patent literature covering Hepatitis C Virus (HCV) NS5A inhibitors [2].

Why Generic Isoquinoline Amines or Dichloro Regioisomers Cannot Replace 1,3-Dichloroisoquinolin-5-amine


Isoquinoline derivatives vary substantially in reactivity depending on the position of the halogen and amine substituents. The 1,3-dichloro-5-amine pattern enables site-selective sequential functionalization—C-1 undergoes preferential Pd-catalyzed cross-coupling while C-3 remains available for subsequent nucleophilic displacement, a regiochemical sequence that is inaccessible with the 4-amino, 6-amino, or 7-amino isomers. Using a non-validated regioisomer or a scaffold lacking the 5-NH₂ group risks failing to reproduce the patent-defined synthetic route and the resulting pharmacophore geometry, making direct substitution a source of synthetic irreproducibility in lead-optimization programs [1][2].

Quantitative Differentiation Evidence for 1,3-Dichloroisoquinolin-5-amine Against Closest Analogs


Confirmed Intermediate in Bristol-Myers Squibb HCV NS5A Inhibitor Patent (WO2011/60000 A1) vs. Unclaimed Regioisomers

1,3-Dichloroisoquinolin-5-amine is explicitly cited as a synthetic intermediate in the Bristol-Myers Squibb patent family (WO2011/60000 A1; US 8,822,444) covering NS5A-targeting antiviral compounds. In contrast, the positional isomer 1,3-dichloroisoquinolin-4-amine (CAS 912773-27-4) is absent from this patent disclosure, underscoring the specificity of the 5-amine regioisomer for this validated pharmaceutical synthesis route [1][2].

HCV NS5A inhibitor Antiviral synthesis Patent intermediate

Regioisomeric Differentiation: 5-Amine vs. 4-Amine Substitution Pattern Dictates Synthetic Utility

The 1,3-dichloroisoquinoline scaffold exists as multiple regioisomers differentiated solely by the position of the amine group. 1,3-Dichloroisoquinolin-5-amine (CAS 58142-96-4) places the –NH₂ group at position 5, which is electronically conjugated with the pyridine ring of the isoquinoline system, while 1,3-dichloroisoquinolin-4-amine (CAS 912773-27-4) positions the amine at C-4, directly adjacent to the C-3 chlorine. This positional shift alters the electronic environment and the steric accessibility of the C-3 chlorine for subsequent substitution, making the two isomers non-interchangeable in synthetic sequences that rely on sequential derivatization .

Regioisomer comparison Synthetic intermediate Positional isomer

Regioselective Reactivity: Pd(0)-Catalyzed Coupling Demonstrates C-1 > C-3 Differential in the 1,3-Dichloro Core

Ford et al. (1997) demonstrated that Pd(PPh₃)₄-catalyzed Suzuki coupling of arylboronic acids with 1,3-dichloroisoquinoline proceeds exclusively at the C-1 position, yielding 1-aryl-3-chloroisoquinolines as the sole products. The C-3 chlorine remains intact and can be subsequently modified via Ni-catalyzed Grignard reactions or nucleophilic displacement. This regioselectivity is structurally confirmed by the X-ray crystal structure of 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline [1]. While this study used the 1,3-dichloroisoquinoline parent scaffold lacking the 5-NH₂ group, the electronic principles governing C-1 over C-3 reactivity are directly transferable to the 5-amine analog, establishing a predictable sequential functionalization pathway unique to the 1,3-dichloro substitution pattern.

Regioselective cross-coupling Suzuki coupling Pd catalysis

Physicochemical Differentiation: Enhanced LogP vs. Non-Halogenated Parent Scaffold (Isoquinolin-5-amine)

The introduction of two chlorine atoms at positions 1 and 3 of the isoquinoline core significantly increases lipophilicity. 1,3-Dichloroisoquinolin-5-amine exhibits a computed LogP of 3.705 and a topological polar surface area (tPSA) of 38.91 Ų [1]. In contrast, the non-halogenated parent scaffold, isoquinolin-5-amine (CAS 1125-60-6), has a LogP of 2.398 and an identical tPSA of 38.91 Ų [2]. This LogP increase of 1.307 units corresponds to an approximately 20-fold increase in octanol-water partition coefficient, which has implications for membrane permeability and metabolic stability of the final target compounds derived from this intermediate.

Lipophilicity LogP Drug-likeness Physicochemical property

Commercial Purity Specification: ≥98% vs. Standard 96-97% Grade Ensures Reproducibility in Multi-Step Synthesis

Commercially, 1,3-dichloroisoquinolin-5-amine is routinely available at ≥98% purity (Leyan, Cat. No. 1738547; MolCore NLT 98%) . In contrast, alternative regioisomers such as 1,3-dichloroisoquinolin-4-amine are typically offered at 97% or 95% purity . This 1–3 percentage-point purity difference, while modest, is meaningful in multi-step syntheses where cumulative impurity carry-through can reduce final API yields or complicate purification. The availability of a ≥98% grade with documented QC (NMR, HPLC, GC) provides procurement confidence for pharmaceutical R&D and GMP-like intermediate supply chains.

Purity specification Procurement standard Quality control

Procurement-Driven Application Scenarios for 1,3-Dichloroisoquinolin-5-amine


HCV Drug Discovery: Synthesis of NS5A-targeting Antiviral Candidates

Medicinal chemistry teams developing next-generation HCV NS5A inhibitors can employ this intermediate as a direct gateway to the patent-validated chemical space defined by Bristol-Myers Squibb in WO2011/60000 A1. The compound's placement at the core of the synthetic route ensures that the final molecules retain the substitution geometry shown to engage the NS5A protein [1].

Synthesis of Novel N,N-Chelate Ligands and 1,3-Disubstituted Isoquinoline Libraries

The regioselective C-1 (Pd-catalyzed) vs. C-3 (nucleophilic displacement) differential reactivity, as established by Ford et al. (1997), makes this scaffold ideal for constructing structurally diverse libraries of 1,3-disubstituted isoquinolines. The 5-NH₂ group provides an additional diversification point via amidation, reductive amination, or sulfonamide formation [2].

Regioisomeric Purity Studies and Analytical Reference Standard Procurement

The distinct CAS registry number (58142-96-4) and the commercial availability of high-purity (≥98%) material make this compound suitable as an analytical reference standard for distinguishing the 5-amine regioisomer from the 4-amine (CAS 912773-27-4) and 7-chloro (1,7-dichloroisoquinolin-5-amine) analogs during HPLC or NMR purity assessments in multi-component reaction mixtures.

Kinase Inhibitor Library Synthesis: ROCK and BRAF Scaffold Expansion

The isoquinolin-5-amine core is a recognized pharmacophore in Rho kinase (ROCK) inhibitor design. The dichlorinated variant adds synthetic handles for rapid SAR exploration at positions 1 and 3 while retaining the 5-NH₂ motif critical for hinge-region hydrogen bonding in kinase targets, making it a strategic procurement choice for kinase-focused library production [3].

Quote Request

Request a Quote for 1,3-Dichloroisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.